An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-iodo-3-methylpyridine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-iodo-3-methylpyridine
Foreword: A Versatile Halogenated Pyridine Building Block
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of intermediates is paramount to success. 2-Chloro-4-iodo-3-methylpyridine (CAS No. 153034-88-9) has emerged as a pivotal building block, valued for its unique electronic and steric properties conferred by its trifunctionalized pyridine core. The presence of a chloro, iodo, and methyl group on the pyridine ring provides a versatile platform for complex molecular engineering.[1][2]
The true utility of such a reagent can only be harnessed through a comprehensive understanding of its fundamental physicochemical properties. These parameters govern its reactivity, solubility, stability, and ultimately, its suitability for specific synthetic transformations and downstream applications. This guide provides an in-depth analysis of these core properties, moving beyond simple data recitation to explain the causality behind experimental choices and validation protocols. It is designed for the practicing researcher, scientist, and drug development professional who requires not just data, but actionable, field-proven insights.
Molecular Identity and Structural Characteristics
The precise identification of a chemical entity is the foundation of scientific integrity. All subsequent data relies on the unambiguous characterization of the molecule .
Chemical Structure:
Caption: 2D Structure of 2-Chloro-4-iodo-3-methylpyridine
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 153034-88-9 | [1][3][4] |
| Molecular Formula | C₆H₅ClIN | [3][4][5] |
| Molecular Weight | 253.47 g/mol | [1][4] |
| IUPAC Name | 2-chloro-4-iodo-3-methylpyridine | [3] |
| Common Synonyms | 2-Chloro-4-iodo-3-picoline | [1][4] |
| InChI | InChI=1S/C6H5ClIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | [3][4] |
| InChI Key | WHCRABJNJRAJIP-UHFFFAOYSA-N | [3][4] |
| Canonical SMILES | CC1=C(C=CN=C1Cl)I |[3] |
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 2-Chloro-4-iodo-3-methylpyridine. It is critical to distinguish between experimentally determined values and computationally predicted data, as the former provides a higher degree of confidence for experimental design.
Table 2: Summary of Physicochemical Data
| Property | Value | Method/Notes | Source(s) |
|---|---|---|---|
| Appearance | White to light yellow/orange powder or crystal | Visual Observation | [1][6] |
| Melting Point | 101-108 °C (multiple ranges reported, e.g., 101-106°C, 104-108°C) | Experimental | [1][4][5] |
| Boiling Point | 274.9 ± 35.0 °C | Predicted | [5] |
| Aqueous Solubility | Not experimentally determined. | See Protocol 5.2 | |
| Solubility (Organic) | Soluble in Toluene | Experimental | [5][7] |
| pKa | 0.58 ± 0.10 | Predicted | [7] |
| Purity | ≥97% (GC) | As supplied by vendors |[4][6] |
Analytical & Spectroscopic Characterization Workflow
Characterization is a multi-step process ensuring both the identity and purity of the material. A typical workflow involves chromatographic separation followed by spectroscopic elucidation.
Caption: General workflow for the analytical and spectroscopic characterization.
Purity Determination: Chromatographic Methods
While specific application notes for this exact molecule are not publicly available, standard reverse-phase HPLC and GC-MS methods are highly effective for purity analysis of halogenated pyridines.
High-Performance Liquid Chromatography (HPLC): A robust purity method would utilize a C18 stationary phase with a gradient elution of acetonitrile and water (buffered with formic acid or ammonium acetate to ensure sharp peak shape). Detection via a UV/Diode Array Detector (DAD) is ideal, allowing for peak purity assessment across a range of wavelengths.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is also a suitable technique. A non-polar capillary column (e.g., DB-5ms) would be effective. The mass spectrometer provides definitive identification based on the fragmentation pattern and molecular ion, while the flame ionization detector (FID) in a parallel GC setup would offer quantitative purity data.
Structural Elucidation: Spectroscopic Signatures
Experimental spectra for 2-Chloro-4-iodo-3-methylpyridine are not readily found in public databases. However, based on its structure, the following spectral characteristics are anticipated:
-
¹H NMR: Two distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. These would appear as doublets due to coupling. A singlet in the aliphatic region (typically δ 2.0-2.5 ppm) would correspond to the three protons of the methyl group.
-
¹³C NMR: Six distinct signals are expected. Three quaternary carbons (C-Cl, C-I, C-CH₃) and three carbons bearing protons (CH). The carbon attached to the highly electronegative iodine atom (C-I) would be significantly shifted.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 253. A characteristic isotopic pattern for one chlorine atom ([M]+ and [M+2]+ in a ~3:1 ratio) would be expected, confirming the presence of chlorine.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching from the methyl and aromatic groups (~2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic region (~1400-1600 cm⁻¹), and C-Cl and C-I stretching in the fingerprint region (<800 cm⁻¹).
Standardized Experimental Protocols
To ensure reproducibility and accuracy, physicochemical properties must be determined using standardized, validated methods. The following protocols are based on internationally recognized guidelines.
Protocol: Melting Point Determination (Capillary Method)
This protocol is adapted from the United States Pharmacopeia (USP) General Chapter <741>.[4][6] The melting range provides a reliable indication of purity; pure compounds exhibit a sharp melting range (typically < 1 °C), while impurities lead to a depressed and broader range.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: Ensure the 2-Chloro-4-iodo-3-methylpyridine sample is finely powdered and thoroughly dried in a desiccator over a suitable drying agent for at least 24 hours.
-
Capillary Loading: Introduce the dry powder into a capillary tube (0.8-1.2 mm internal diameter) to form a tightly packed column of 2.5-3.5 mm in height.[4]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a preliminary value. Allow the apparatus to cool to at least 20 °C below this value before proceeding.
-
Accurate Determination: Heat the block to a temperature approximately 5 °C below the expected melting point.
-
Heating Rate: Reduce the heating rate to 1 ± 0.5 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[4]
-
Data Recording:
-
Record the temperature (T₁) at which the first droplet of liquid is observed (onset of melting).
-
Record the temperature (T₂) at which the last solid particle melts (clear point).
-
-
Reporting: The melting range is reported as T₁ - T₂. Perform the measurement in triplicate and report the average range.
Protocol: Aqueous Solubility Determination (Flask Method)
This protocol follows the OECD Guideline for the Testing of Chemicals, Test No. 105.[2][3] It is suitable for substances with a solubility greater than 10⁻² g/L.
Objective: To determine the saturation mass concentration of the compound in water at a specified temperature.
Methodology:
-
System Preparation: Use deionized water as the solvent. The test should be conducted at a constant temperature, preferably 20 ± 0.5 °C, using a temperature-controlled water bath or incubator.[2][8]
-
Preliminary Test: Add an excess amount of 2-Chloro-4-iodo-3-methylpyridine to a known volume of water in a flask. Stir the mixture and periodically take samples of the supernatant. Analyze the concentration until it reaches a plateau, which determines the approximate time needed to reach equilibrium.
-
Definitive Test:
-
Prepare at least three flasks, each containing a known volume of water.
-
Add an amount of the compound to each flask that is in excess of its expected solubility.
-
Seal the flasks and place them in the constant temperature bath. Agitate them for a period longer than the equilibrium time determined in the preliminary test (e.g., 24-48 hours).
-
-
Phase Separation: Allow the flasks to stand in the temperature bath for at least 24 hours to allow for the separation of undissolved solid. Centrifugation at the same temperature may also be used.
-
Sampling and Analysis: Carefully withdraw an aliquot from the clear aqueous supernatant of each flask. Analyze the concentration of 2-Chloro-4-iodo-3-methylpyridine in each sample using a validated analytical method (e.g., HPLC-UV, as described in Section 4.1).
-
Reporting: The solubility is the average concentration from the three flasks, provided the individual results are within close agreement. Report the value in g/L or mg/mL at the specified temperature.
Protocol: pKa Determination (Potentiometric Titration)
This protocol describes a standard potentiometric titration method for determining the acid dissociation constant (pKa) of a weakly basic compound like a pyridine derivative.[9][10]
Objective: To determine the pKa, which corresponds to the pH at which 50% of the pyridine nitrogen atoms are protonated.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Instrument Calibration: Calibrate a potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[9]
-
Solution Preparation:
-
Accurately weigh and dissolve a sample of 2-Chloro-4-iodo-3-methylpyridine in a suitable solvent (e.g., water, or a water/methanol mixture if aqueous solubility is low) to a known concentration (e.g., 1-10 mM).
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9]
-
Prepare a standardized titrant solution of a strong acid (e.g., 0.1 M HCl).
-
-
Titration Procedure:
-
Place a known volume of the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Purge the solution with nitrogen gas to eliminate dissolved CO₂.[10]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Add the standardized HCl titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue well past the inflection point of the titration curve.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added.
-
Determine the equivalence point (the point of maximum slope) by calculating the first or second derivative of the titration curve.
-
The volume of titrant at the half-equivalence point is exactly half the volume at the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[9]
-
-
Reporting: Perform the titration in triplicate and report the average pKa value with the standard deviation.
Safety, Handling, and Storage
Proper handling is essential when working with halogenated intermediates.
Table 3: GHS Hazard Information
| Category | Information | Source(s) |
|---|---|---|
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning / Danger | [11] |
| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage. | [11] |
| Precautionary Statements | P264, P270, P280, P301+P312, P305+P351+P338, P501 |[11] |
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Protect from light. Recommended storage temperature is often under inert gas at 2–8 °C.[5]
Applications in Synthetic Chemistry
The utility of 2-Chloro-4-iodo-3-methylpyridine stems from the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the 4-position the primary site for reactivity in metal-catalyzed cross-coupling reactions.[2]
-
Cross-Coupling Reactions: The iodo group is an excellent leaving group for reactions such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig aminations. This allows for the selective introduction of aryl, alkynyl, or amino substituents at the 4-position while leaving the chloro group intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position, activated by the ring nitrogen, can undergo SNAr reactions, although typically under more forcing conditions than required for the cross-coupling at the 4-position.
This dual reactivity makes it a highly valuable intermediate for building complex, multi-substituted pyridine-containing molecules, which are common motifs in biologically active compounds.[1][9][11]
References
-
Chemcasts. (n.d.). Thermophysical Properties of 2-Chloro-4-iodo-3-methylpyridine. Retrieved from [Link]
-
Autech Industry Co., Ltd. (n.d.). Understanding 2-Chloro-4-iodo-3-methylpyridine: Properties and Chemical Applications. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Chloro-3-iodo-4-methylpyridine. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
Autech Industry Co., Ltd. (n.d.). The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. Retrieved from [Link]
-
USP. (n.d.). General Chapter <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
- Zafar, S., et al. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci.
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
- El-Emary, T. I. (2008).
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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